molecular formula C13H11NO4 B1626382 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid CAS No. 86731-90-0

1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid

Cat. No.: B1626382
CAS No.: 86731-90-0
M. Wt: 245.23 g/mol
InChI Key: JIDODOMERXIGRG-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid is a chemical compound with the molecular formula C13H11NO4 . It has a molecular weight of 245.23 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a pyrrole ring, which is further substituted with two carboxylic acid groups at the 3rd and 4th positions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Functionalization

  • Pyrrole derivatives have been synthesized and investigated for their anti-inflammatory and analgesic activities. For instance, derivatives such as 5-acryl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown high potency in assays and minimal gastrointestinal erosion upon chronic administration, suggesting their potential as analgesic agents (Muchowski et al., 1985).

  • Experimental and theoretical studies on the functionalization reactions of pyrrole derivatives have provided insights into their chemical behavior and potential applications. For example, the reaction of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine showcased the versatility of pyrrole derivatives in forming new compounds (Yıldırım et al., 2005).

Photophysical Properties

  • Lanthanide-based coordination polymers assembled from pyrrole derivatives have been synthesized, revealing their promising photophysical properties. These polymers exhibit interesting luminescence efficiencies, making them suitable for potential applications in optical materials and sensors (Sivakumar et al., 2011).

Conducting Polymers

  • Pyrrole derivatives have been utilized in the synthesis of conducting polymers. For instance, poly[bis(pyrrol-2-yl)arylenes] have been developed from low oxidation potential monomers based on pyrrole via electropolymerization, showcasing their potential in electronic and optoelectronic devices (Sotzing et al., 1996).

Hybrid Films and Temperature Detection

  • The synthesis of hybrid films through the controlled fabrication of multilayered structures involving pyrrole derivatives has been explored, demonstrating their application in electrochemical devices and sensors. For example, 4-(pyrrole-1-yl) benzoate supported poly(3,4-ethylenedioxythiophene) linked hybrid films show promise for selective gas adsorption and electrochemical applications (Makowski et al., 2007).

  • Pyrrole derivatives have been shown to possess thermo-responsive fluorescence properties, making them suitable for temperature monitoring applications. This unique feature allows for the development of solid-state materials capable of detecting temperature changes in a specific range (Han et al., 2013).

Properties

IUPAC Name

1-benzylpyrrole-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDODOMERXIGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514015
Record name 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86731-90-0
Record name 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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